

# Technical Guide to 2-Allylaminopyridine: Chemical Properties and

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Compound of Interest		
Compound Name:	2-Allylaminopyridine	
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This technical guide provides a comprehensive overview of the chemical properties and structure of **2-allylaminopyridine**. The information is curated development, with a focus on delivering precise data and methodologies.

## **Chemical and Physical Properties**

2-Allylaminopyridine, also known as N-allylpyridin-2-amine, is a substituted pyridine derivative. Its physical and chemical properties are summarized

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub>	Inferred from structure
Molecular Weight	134.18 g/mol	[1]
CAS Number	100377-15-9	[1]
Melting Point	54-58 °C (129-136 °F)	[2][3]
Boiling Point	204-210 °C (399-410 °F)	[2][3]
pKa (Predicted)	~6.7	Based on similar compounds
Solubility	Soluble in many organic solvents	Inferred from structure

Note on pKa and Solubility: Experimental pKa and specific solubility data for **2-allylaminopyridine** are not readily available in public literature. The pr similar compounds like 2-(ethylamino)pyridine, which has a predicted pKa of 6.71 ± 0.10. Given its structure with both a polar aminopyridine head and to be soluble in a range of organic solvents.

#### **Chemical Structure and Identification**

The structural details of **2-allylaminopyridine** are crucial for understanding its reactivity and interactions.

Identifier	Value
IUPAC Name	N-allylpyridin-2-amine
SMILES	C=CCNc1ccccn1
InChlKey	OBYHRJQRYHFSRF-UHFFFAOYSA-N

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C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
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C3 -- C4 [dir=none];
C4 -- C5 [dir=none];
C5 -- C6 [dir=none];
C6 -- N1 [dir=none];
// Amino group
C2 -- N_amino [dir=none];
N_amino -- H_amino [dir=none];
// Allyl group
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```

Caption: Chemical structure of **2-Allylaminopyridine**.

// Manual positioning for better layout

# **Spectroscopic Data (Predicted)**

Specific experimental spectra for **2-allylaminopyridine** are not widely published. The following are predicted key characteristics based on its structur compounds.

<sup>1</sup>H NMR Spectroscopy

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
Pyridine H (position 6)	8.0-8.2	dd
Pyridine H (position 4)	7.3-7.5	ddd
Pyridine H (position 3)	6.6-6.8	d
Pyridine H (position 5)	6.4-6.6	t
Allyl CH	5.8-6.0	m
Allyl CH <sub>2</sub> (terminal)	5.1-5.3	m
N-CH <sub>2</sub>	3.8-4.0	t
NH	4.5-5.5	br s

### <sup>13</sup>C NMR Spectroscopy



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Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Pyridine C (position 2)	158-160
Pyridine C (position 6)	147-149
Pyridine C (position 4)	137-139
Allyl CH	134-136
Allyl CH <sub>2</sub> (terminal)	115-117
Pyridine C (position 3)	112-114
Pyridine C (position 5)	108-110
N-CH <sub>2</sub>	45-47

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
N-H Stretch	3200-3400
C-H Stretch (aromatic)	3000-3100
C-H Stretch (aliphatic)	2850-3000
C=C Stretch (alkene)	1640-1680
C=N, C=C Stretch (pyridine ring)	1450-1600
N-H Bend	1550-1650

## **Mass Spectrometry**

The electron ionization mass spectrum is expected to show a molecular ion peak  $(M^+)$  at m/z = 134. Key fragmentation patterns would likely involve t thereof, and cleavage of the pyridine ring.

### **Reactivity and Synthetic Pathways**

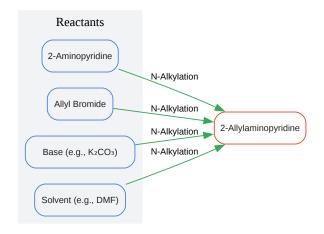
The reactivity of 2-allylaminopyridine is characterized by the functionalities present: the pyridine ring, the secondary amine, and the allyl group.

- Pyridine Ring: The 2-amino group is an activating group, directing electrophilic substitution to the 3 and 5 positions.
- · Amine Nitrogen: The lone pair on the exocyclic nitrogen makes it nucleophilic and basic. It can be further alkylated or acylated.
- · Allyl Group: The double bond can undergo addition reactions, and the allylic protons can be involved in various transformations.

#### Synthesis of 2-Allylaminopyridine

A common method for the synthesis of 2-allylaminopyridine is the N-alkylation of 2-aminopyridine with an allyl halide (e.g., allyl bromide) in the pres





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Caption: Synthesis of 2-Allylaminopyridine via N-alkylation.

## **Experimental Protocol: N-Alkylation of 2-Aminopyridine**

Objective: To synthesize 2-allylaminopyridine from 2-aminopyridine and allyl bromide.

#### Materials:

- 2-Aminopyridine
- · Allyl bromide
- Potassium carbonate (K2CO3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- · Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Reflux condenser
- · Separatory funnel
- Rotary evaporator

#### Procedure:

- To a solution of 2-aminopyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add allyl bromide (1.2 eq) dropwise to the suspension.



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- Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous NaHCO<sub>3</sub> solution, followed by brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.
- · Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to affc

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